(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Classified as a carboxylate ester, this compound is recognized for its potential applications in drug development and synthetic chemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is benzyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate, and it is identified by the Chemical Abstracts Service number 1373232-19-9.
This compound is sourced from various chemical databases and suppliers, including BenchChem and PubChem, where it is categorized under piperazine derivatives. Piperazines are known for their versatility in medicinal applications, often serving as scaffolds in the design of pharmaceuticals targeting various biological pathways.
The synthesis of (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate typically involves several key steps:
The reaction pathway may involve the formation of intermediates that can be further processed through oxidation or reduction, depending on the desired final product. The choice of conditions significantly affects the yield and purity of the synthesized compound.
The molecular structure of (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate features a benzyl group attached to a piperazine ring with a carboxylate functional group. The structural formula can be represented as follows:
Key molecular data include:
(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.
The mechanism of action for (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various pharmacological effects. Ongoing research aims to elucidate specific pathways and molecular interactions that govern its biological activities.
(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate is typically a solid at room temperature with notable solubility characteristics in organic solvents.
Key chemical properties include:
(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate has several scientific applications:
The stereoselective construction of the (R)-2-methyl-3-oxopiperazine core necessitates precise chiral control to ensure pharmacological relevance. Three primary strategies dominate the synthetic landscape:
Chiral Pool Utilization: This approach exploits commercially available enantiopure precursors like (R)-alanine or (R)-lactate derivatives. Cyclocondensation with ethylenediamine equivalents yields the piperazinone ring while preserving stereochemical integrity. For instance, N-protected (R)-amino acids undergo activation (e.g., N-hydroxysuccinimide esters) followed by nucleophilic displacement with N-Boc-ethylenediamine, achieving diastereoselectivity >98% [4]. Subsequent Boc deprotection and intramolecular cyclization afford the (R)-2-methyl-3-oxopiperazine scaffold.
Evans Aldol Methodology: Chiral oxazolidinone auxiliaries direct the stereoselective alkylation of piperazinone precursors. Glycine-derived Evans enolates react with acetaldehyde under titanium tetrachloride mediation, installing the (R)-methyl stereocenter with diastereomeric ratios of 95:5 [5]. Auxiliary removal and ring closure complete the synthesis, though this route adds two steps compared to chiral pool approaches.
Resolution Techniques: Kinetic resolution of racemic 2-methylpiperazinones using enantioselective enzymes (e.g., Candida antarctica lipase B) selectively acylates the (S)-enantiomer, leaving the desired (R)-isomer unreacted for isolation (>99% ee) [5]. This method is cost-effective for large-scale production but sacrifices atom economy.
Table 1: Comparative Analysis of Asymmetric Synthesis Routes
Method | Key Reagent/Catalyst | Yield | ee (%) | Complexity |
---|---|---|---|---|
Chiral Pool | (R)-Alanine derivatives | 75–82% | >99 | Low |
Evans Auxiliary | Oxazolidinone/TiCl₄ | 65–70% | 95 | Moderate |
Enzymatic Resolution | Lipase B/isopropenyl acetate | 45%* | >99 | Low |
*Theoretical maximum yield for kinetic resolution = 50%
Catalytic asymmetric methods offer atom-efficient routes to the (R)-configured stereocenter:
Organocatalyzed α-Amination: Proline-derived catalysts (e.g., MacMillan catalyst) enable enantioselective α-amination of aldehydes using azodicarboxylates. For example, butyraldehyde reacts with di-tert-butyl azodicarboxylate under iminium catalysis, generating (R)-α-hydrazino aldehydes (90% ee). Reductive amination with glycine benzyl ester and subsequent cyclization furnishes the target piperazinone [4].
Transition-Metal Catalysis: Palladium complexes with chiral phosphines (e.g., (R)-BINAP) catalyze asymmetric allylic amination. N-Boc-2-bromopropenylamine undergoes Pd-catalyzed coupling with benzyl glycinate, affording (R)-allylated intermediates with 92% ee. Ring-closing metathesis (Grubbs II catalyst) and hydrogenation yield the saturated piperazine core [5].
Asymmetric Hydrogenation: Enamides derived from 2-acetylpyrazine undergo Rh-DuPhos-catalyzed hydrogenation (10 bar H₂), installing the (R)-methyl group with >95% ee. Acidic hydrolysis of the pyrazine ring and reductive amination constructs the piperazinone [4].
Protecting groups prevent undesired reactivity during piperazine functionalization:
Carboxybenzyl (Cbz) Group: The benzyl ester in (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate serves dual roles: it blocks N1 nitrogen nucleophilicity and enables late-stage deprotection via hydrogenolysis (Pd/C, H₂). This group is stable under acidic (TFA) and basic (NaOH) conditions encountered during side-chain modifications [2] [6].
Alternative Protectors:
Condition | Cbz Stability | Boc Stability | Fmoc Stability |
---|---|---|---|
Pd/C, H₂ | ✘ (Cleaved) | ✓ | ✓ |
TFA/DCM | ✓ | ✘ (Cleaved) | ✓ |
20% Piperidine/DMF | ✓ | ✓ | ✘ (Cleaved) |
1M NaOH | ✓ | ✘ (Unstable) | ✘ (Unstable) |
Orthogonal Protection: For derivatives requiring sequential N-functionalization, Cbz at N1 and Boc on the secondary nitrogen (N4) allow independent deprotection. For example, hydrogenolysis removes Cbz while preserving Boc, enabling selective N1 acylation [2].
The benzyl ester moiety provides a versatile handle for structural diversification:
Hydrogenolysis: Catalytic hydrogenation (10% Pd/C, H₂, EtOAc) cleaves the benzyl ester to carboxylic acid quantitatively. This acid is then activated (e.g., via N-hydroxysuccinimide) for amide couplings with amines, yielding peptidomimetics [4] [5].
Enzymatic Hydrolysis: Lipases (e.g., Pseudomonas fluorescens) selectively hydrolyze the benzyl ester without racemization. This biocatalytic route achieves >99% ee retention and avoids metal catalysts, ideal for acid-sensitive derivatives [5].
Transesterification: Titanium(IV) isopropoxide catalyzes ester exchange with aliphatic alcohols (e.g., n-hexanol) at 60°C, generating hydrophobic esters for prodrug applications. Yields exceed 85% with no epimerization [4].
Decarboxylative Coupling: The carboxylic acid undergoes Barton decarboxylation (NHPI, n-Bu₃SnH) to remove the carboxylate, generating unsubstituted N1 for realkylation. Alternatively, photoredox catalysis with Fukuzumi’s catalyst enables C–C bond formation via radical decarboxylation [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0